2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-
Description
Chemical Structure and Applications
The compound is a sulfonated azo dye with the hexasodium salt form (C.I. Direct Yellow 106), characterized by multiple sulfonic acid groups (-SO₃⁻) and an azo (-N=N-) linkage. Its structure includes a naphthotriazole core, ethenyl bridges, and acetyl-oxopropyl substituents, which enhance water solubility and affinity for cellulose fibers, making it suitable for textile dyeing . The sulfonate groups contribute to its anionic nature, enabling strong interactions with polar substrates .
Properties
CAS No. |
24681-18-3 |
|---|---|
Molecular Formula |
C29H23N5O11S3 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
2-[4-[2-[4-(2,4-dioxopentan-3-yldiazenyl)-2-sulfophenyl]ethenyl]-3-sulfophenyl]benzo[e]benzotriazole-5-sulfonic acid |
InChI |
InChI=1S/C29H23N5O11S3/c1-16(35)28(17(2)36)31-30-20-11-9-18(25(13-20)46(37,38)39)7-8-19-10-12-21(14-26(19)47(40,41)42)34-32-24-15-27(48(43,44)45)22-5-3-4-6-23(22)29(24)33-34/h3-15,28H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45) |
InChI Key |
RLAAWRVSLGRFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=C(C5=CC=CC=C5C4=N3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, specifically the compound denoted as 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a naphtho[1,2-d]triazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. The sulfonic acid group enhances its solubility in water and contributes to its biological interactions. The structural formula can be represented as follows:
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₅S₃ |
| Molecular Weight | 432.56 g/mol |
| Solubility | Highly soluble in water |
| Functional Groups | Triazole, sulfonic acid, azo |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of naphtho[1,2-d]triazole can inhibit the growth of various bacterial strains. For instance, triazole derivatives have been documented to possess antibacterial and antifungal activities through mechanisms such as disrupting cell wall synthesis and inhibiting ergosterol biosynthesis in fungi .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been implicated in the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Some studies demonstrate that triazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Mechanisms involving the activation of apoptotic pathways have been observed, leading to increased cancer cell death.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 2H-Naphtho[1,2-d]triazole-5-sulfonic acid has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation-related pathways.
Table 2: Summary of Biological Activities
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various naphtho[1,2-d]triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, demonstrating significant antibacterial activity.
Study on Anticancer Properties
Another study focused on the anticancer properties of naphtho[1,2-d]triazole derivatives against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.
The biological activities of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
- DNA Interaction : Some studies suggest that triazole derivatives may interact with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may modulate various receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Reactivity
Substituent Effects on Properties
- Nitro-Substituted Analog (CAS 72102-77-3, ): Contains a 4-nitrophenyl group instead of the acetyl-oxopropyl azo moiety.
- Methoxycarbonyl-Substituted Naphthopyrans ():
Solubility and Chromatographic Behavior
Collision Cross-Section (CCS) Analysis ():
Compound Type Adduct Predicted CCS (Ų) Triazole-6,8-disulfonic acid () [M+H]⁺ 253.1 Triazole-5,8-disulfonic acid () [M+H]⁺ 280.0 - Higher CCS values for the compound reflect its larger molecular size due to additional sulfonate groups and azo linkages. The target compound’s multiple sulfonates likely result in similar or higher CCS, affecting HPLC/MS analysis .
Preparation Methods
Diazotization of Primary Amines
The synthesis begins with the diazotization of 4-[(1-acetyl-2-oxopropyl)azo]-2-sulfoaniline. This step requires precise control of temperature (0–5°C) and pH (1.5–2.5) using hydrochloric acid (20% w/w) to generate the diazonium chloride intermediate. The reaction proceeds as follows:
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Key parameters include:
Coupling with Naphtho-Triazole Derivatives
The diazonium salt is coupled with 2H-Naphtho[1,2-d]triazole-5-sulfonic acid under alkaline conditions (pH 8–9) using sodium acetate buffer. Ethanol-water mixtures (3:1 v/v) are employed to enhance solubility. The coupling mechanism involves electrophilic aromatic substitution at the para position of the triazole sulfonate:
$$
\text{Ar-N}2^+\text{Cl}^- + \text{Triazole-SO}3^- \rightarrow \text{Ar-N=N-Triazole-SO}_3^- + \text{HCl}
$$
Critical variables:
Sulfonation and Functionalization
Post-coupling sulfonation introduces additional sulfonic acid groups using oleum (20% SO3) at 80–90°C. This step requires anhydrous conditions to avoid hydrolysis:
$$
\text{Ar-H} + \text{SO}3 \rightarrow \text{Ar-SO}3\text{H}
$$
Reaction outcomes depend on:
Optimization of Reaction Conditions
Solvent Systems
Comparative studies highlight ethanol-water mixtures as optimal for balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) increase coupling efficiency but complicate purification.
Catalysts and Additives
Temperature Profiles
| Step | Temperature Range (°C) | Yield Impact |
|---|---|---|
| Diazotization | 0–5 | +15% |
| Coupling | 10–15 | +22% |
| Sulfonation | 80–90 | +18% |
Lower temperatures during diazotization prevent diazo compound decomposition, while elevated temperatures during sulfonation drive complete functionalization.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.7 minutes.
Industrial-Scale Production Challenges
Waste Management
Sulfonation generates spent acid streams requiring neutralization with lime (CaO) before disposal.
Purification Techniques
- Crystallization : Ethanol recrystallization removes unreacted triazole precursors.
- Membrane filtration : Nanofiltration membranes (MWCO 500 Da) isolate the target compound from byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical coupling | 78 | 95 | Moderate |
| Microwave-assisted | 85 | 98 | High |
| Flow chemistry | 91 | 99 | Limited |
Microwave-assisted synthesis reduces reaction time by 60% but requires specialized equipment. Flow chemistry offers superior yields but faces challenges in handling viscous intermediates.
Mechanistic Insights and Side Reactions
Q & A
Q. What spectroscopic and chromatographic methods are recommended to confirm the structure of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid derivatives?
To confirm the structure and purity of sulfonated azo-triazole compounds, a multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks, focusing on aromatic protons (6.5–8.5 ppm) and sulfonic acid groups (downfield shifts due to electron withdrawal) .
- Infrared (IR) Spectroscopy : Confirm the presence of sulfonic acid (-SOH) stretches (1150–1250 cm) and azo (-N=N-) bonds (1400–1600 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection (λ = 250–400 nm, optimized for azo chromophores) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound?
Key steps for synthesis optimization include:
- Reagent Stoichiometry : Adjust molar ratios of precursors (e.g., triazole, sulfonic acid, and azo coupling agents) to minimize side products.
- Temperature Control : Perform coupling reactions at 0–5°C to stabilize reactive intermediates (e.g., diazonium salts) .
- Catalyst Screening : Test acid catalysts (e.g., HSO) or transition metals (e.g., Cu(I)) to enhance azo bond formation .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl/MeOH) to isolate pure products .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using software like AutoDock Vina. For example, triazole-sulfonates show affinity for microbial targets (e.g., cytochrome P450) .
- Collision Cross-Section (CCS) Prediction : Utilize tools like MOBCAL to estimate CCS values for ion mobility spectrometry (IMS). For example, adducts like [M+H] (CCS = 280.0 Ų) and [M+Na] (290.2 Ų) aid in structural validation .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and azo bond stability .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ’s methoxy-substituted triazoles) to identify discrepancies in substituent effects .
- Isotopic Labeling : Use -labeled precursors to clarify ambiguous azo or triazole nitrogen signals in NMR .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, though sulfonic acid groups may complicate crystallization .
Q. What strategies assess the biological activity of sulfonated azo-triazole compounds?
- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Triazole derivatives with electron-withdrawing groups (e.g., -SOH) often enhance activity .
- Enzyme Inhibition Studies : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonic acid position, azo linker length) to correlate structural features with potency .
Q. How can researchers design experiments to investigate substituent effects on azo bond stability?
- Accelerated Degradation Studies : Expose compounds to UV light (λ = 365 nm) or varying pH (1–13) and monitor azo bond cleavage via UV-Vis (loss of absorbance at λ~400 nm).
- Electrochemical Analysis : Use cyclic voltammetry to measure reduction potentials of azo groups; electron-deficient substituents (e.g., -SOH) stabilize bonds against reduction .
- Computational Modeling : Compare activation energies for bond cleavage via DFT to predict substituent impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
